4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile
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Overview
Description
4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile is a complex organic compound belonging to the furobenzopyran family This compound is characterized by its unique structure, which includes a furobenzopyran core with methoxy, methyl, and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of triethylamine. This reaction proceeds through the formation of intermediate compounds, leading to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imperatorin: Another furobenzopyran derivative with different substituents, known for its biological activities.
Uniqueness
4-Methoxy-5-methyl-7-oxo-7H-furo3,2-gbenzopyran-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34115-15-6 |
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Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
4-methoxy-5-methyl-7-oxofuro[3,2-g]chromene-6-carbonitrile |
InChI |
InChI=1S/C14H9NO4/c1-7-9(6-15)14(16)19-11-5-10-8(3-4-18-10)13(17-2)12(7)11/h3-5H,1-2H3 |
InChI Key |
MJEJWZQRFCVWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=C3C=COC3=C2)OC)C#N |
Origin of Product |
United States |
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